molecular formula C16H23Cl2N3O2 B2616128 8-Methoxy-5-methyl-3-(piperazin-1-ylmethyl)-1,2-dihydroquinolin-2-one dihydrochloride CAS No. 1225290-93-6

8-Methoxy-5-methyl-3-(piperazin-1-ylmethyl)-1,2-dihydroquinolin-2-one dihydrochloride

Cat. No. B2616128
CAS RN: 1225290-93-6
M. Wt: 360.28
InChI Key: VOKJVKIYWPLHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methoxy-5-methyl-3-(piperazin-1-ylmethyl)-1,2-dihydroquinolin-2-one dihydrochloride is a useful research compound. Its molecular formula is C16H23Cl2N3O2 and its molecular weight is 360.28. The purity is usually 95%.
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Scientific Research Applications

Crystallography

The structural analysis of related compounds provides insights into their potential applications in various fields. For example, the crystal structures of compounds structurally related to adoprazine have been studied, revealing extensive hydrogen bonding and the formation of one-dimensional networks due to short contact interactions, which could influence their chemical reactivity and interaction with biological targets (Ullah & Altaf, 2014).

Corrosion Inhibition

8-Hydroxyquinoline-based piperazine derivatives have been investigated for their corrosion inhibitory effects on steel, showing significant improvement in anti-corrosion properties. This suggests potential applications in protecting metals from corrosion, with efficiency dependent on the chemical structure of the inhibitor (El Faydy et al., 2020).

Fluorescent Sensors

Derivatives have been synthesized for use as selective dendritic fluorescent sensors, particularly for detecting Zn(II) ions. Such compounds enhance fluorescence in the presence of Zn(II), making them useful for selective detection applications (Wang, Peng, & Sha, 2008).

Antimicrobial Activities

Synthesis of triazole derivatives shows antimicrobial activity, suggesting potential applications in developing new antimicrobial agents. The novel compounds exhibit activity against various microorganisms, indicating their usefulness in medical and pharmaceutical fields (Bektaş et al., 2007).

Receptor Affinity Studies

Research into compounds structurally related to "8-Methoxy-5-methyl-3-(piperazin-1-ylmethyl)-1,2-dihydroquinolin-2-one dihydrochloride" includes studies on their affinity for various receptors, highlighting their potential therapeutic applications. For instance, studies on serotonin receptors and sigma-2 receptors have identified compounds with high affinity and selectivity, suggesting their utility in diagnosing and treating neurological disorders (Hirst et al., 2006).

properties

IUPAC Name

8-methoxy-5-methyl-3-(piperazin-1-ylmethyl)-1H-quinolin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2.2ClH/c1-11-3-4-14(21-2)15-13(11)9-12(16(20)18-15)10-19-7-5-17-6-8-19;;/h3-4,9,17H,5-8,10H2,1-2H3,(H,18,20);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKJVKIYWPLHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)OC)CN3CCNCC3.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-5-methyl-3-(piperazin-1-ylmethyl)-1,2-dihydroquinolin-2-one dihydrochloride

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